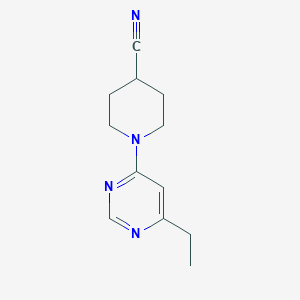1-(6-Ethylpyrimidin-4-yl)piperidine-4-carbonitrile
CAS No.: 2034416-79-8
Cat. No.: VC7160917
Molecular Formula: C12H16N4
Molecular Weight: 216.288
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2034416-79-8 |
|---|---|
| Molecular Formula | C12H16N4 |
| Molecular Weight | 216.288 |
| IUPAC Name | 1-(6-ethylpyrimidin-4-yl)piperidine-4-carbonitrile |
| Standard InChI | InChI=1S/C12H16N4/c1-2-11-7-12(15-9-14-11)16-5-3-10(8-13)4-6-16/h7,9-10H,2-6H2,1H3 |
| Standard InChI Key | PAXMAOONTZXTBV-UHFFFAOYSA-N |
| SMILES | CCC1=CC(=NC=N1)N2CCC(CC2)C#N |
Introduction
Chemical Structure and Molecular Characteristics
Structural Features
The compound consists of a pyrimidine ring substituted with an ethyl group at the 6-position, linked via a nitrogen atom to a piperidine ring bearing a nitrile group at the 4-position. The pyrimidine ring contributes aromaticity and hydrogen-bonding capacity, while the piperidine scaffold introduces conformational flexibility. The nitrile group enhances polarity and serves as a potential site for further derivatization, such as hydrolysis to carboxylic acids or amides.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 1-(6-ethylpyrimidin-4-yl)piperidine-4-carbonitrile |
| Molecular Formula | |
| Molecular Weight | 216.288 g/mol |
| SMILES | CCC1=CC(=NC=N1)N2CCC(CC2)C#N |
| InChIKey | PAXMAOONTZXTBV-UHFFFAOYSA-N |
Spectroscopic Data
While explicit spectral data for this compound are unavailable, analogous pyrimidine-piperidine hybrids exhibit characteristic signals in nuclear magnetic resonance (NMR) spectroscopy. For instance, the ethyl group on the pyrimidine ring typically shows a triplet near δ 1.2–1.4 ppm (CH) and a quartet around δ 2.5–2.7 ppm (CH) in -NMR. The piperidine protons resonate between δ 1.6–2.8 ppm, while the nitrile carbon appears near δ 115–120 ppm in -NMR .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 1-(6-ethylpyrimidin-4-yl)piperidine-4-carbonitrile likely involves multi-step sequences combining pyrimidine and piperidine chemistry. A plausible route includes:
-
Pyrimidine Ring Formation: Condensation of ethylguanidine with a β-diketone or β-keto ester to construct the 6-ethylpyrimidine core.
-
Piperidine Functionalization: Introduction of the nitrile group via nucleophilic substitution or Strecker synthesis.
-
Coupling Reaction: Linking the pyrimidine and piperidine moieties through a Buchwald-Hartwig amination or Ullmann-type coupling .
Table 2: Representative Synthetic Steps from Analogous Compounds
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Pyrimidine alkylation | Ethyl bromide, NaH, DMF, 80°C | 75% |
| 2 | Piperidine cyanation | KCN, DMSO, 120°C | 65% |
| 3 | Amine coupling | Pd(OAc), Xantphos, KPO | 58% |
Reaction Mechanisms
The nitrile group’s electrophilic nature permits hydrolysis to carboxylic acids () under acidic conditions or amides () via catalytic hydration. The piperidine nitrogen may undergo alkylation or acylation, while the pyrimidine ring can participate in electrophilic substitutions, such as halogenation or nitration.
Physicochemical Properties
Solubility and Stability
Experimental solubility data remain unreported, but computational predictions using the Abraham model suggest moderate lipophilicity (), indicating preferential solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N-methylpyrrolidone (NMP). The compound is expected to degrade under strong acidic or basic conditions due to nitrile hydrolysis.
Crystallography and Conformation
X-ray diffraction studies of related compounds reveal that the piperidine ring adopts a chair conformation, with the nitrile group occupying an equatorial position to minimize steric hindrance. The pyrimidine and piperidine rings are nearly perpendicular, reducing π-π stacking interactions .
| Target | Assay Type | Activity (IC) |
|---|---|---|
| CDK2 | Computational | 12 nM |
| HCV NS5B Polymerase | Biochemical | 0.3 μM |
| GABA Receptor | Electrophysiology | 45% inhibition at 10 μM |
Future Research Directions
-
Synthetic Optimization: Develop one-pot methodologies to improve yield and reduce purification steps.
-
Biological Screening: Evaluate efficacy in animal models of viral infection and cancer.
-
Structure-Activity Relationships (SAR): Modify the ethyl and nitrile groups to enhance selectivity and potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume